2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of a naphthalene derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The naphthalene derivative is reacted with epichlorohydrin, leading to the formation of the oxirane rings through an epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include:
Epoxide Ring-Opening: The oxirane rings can be opened by nucleophiles, leading to the formation of new bonds and functional groups.
Cross-Linking: The compound can form cross-links with other molecules, enhancing the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol diglycidyl ether: Similar in structure but with a butane backbone instead of a naphthalene core.
Bisphenol A diglycidyl ether: Contains a bisphenol A core with oxirane groups, commonly used in epoxy resins.
Epichlorohydrin: A simpler compound with a single oxirane ring, used as a precursor in the synthesis of more complex epoxides.
Uniqueness
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This structure allows for enhanced rigidity and stability, making it suitable for applications requiring robust materials.
Properties
CAS No. |
112752-67-7 |
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Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)-5,8-dihydronaphthalen-1-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H18O4/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-2,5-6,11-12H,3-4,7-10H2 |
InChI Key |
CEJYJGUOUSRRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C(C=CC(=C21)OCC3CO3)OCC4CO4 |
Origin of Product |
United States |
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